2-Bromo-6-(trifluoromethylthio)benzonitrile, 97%
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Overview
Description
Scientific Research Applications
Synthesis and Chemical Reactivity
2-Bromo-6-(trifluoromethylthio)benzonitrile, a compound with a specific arrangement of bromo, trifluoromethylthio, and benzonitrile groups, has been studied for its chemical reactivity and potential applications in organic synthesis. Research has shown that trifluoromethylthiolation and trifluoromethylselenolation processes, which involve compounds similar in structure to 2-Bromo-6-(trifluoromethylthio)benzonitrile, offer convenient methods for synthesizing various organic compounds. For example, the use of (bpy)CuSCF3 and [(bpy)CuSeCF3]2 has facilitated the synthesis of trifluoromethylthio(seleno)lated 4-alkoxy-, aryloxy-, and benzyloxy-2-pyrones in high yields (Zhang, Yang, & Weng, 2017).
Additionally, the compound has been involved in studies focusing on the deprotonation and metalation of halobenzotrifluorides, revealing its utility in obtaining various organometallic species. Such studies demonstrate the compound's versatility in facilitating selective site reactivity, which is critical for the development of novel synthetic routes and the production of intermediates for pharmaceuticals and agrochemicals (Mongin, Desponds, & Schlosser, 1996).
Environmental and Material Sciences
In environmental and material sciences, derivatives of benzonitrile, like 2-Bromo-6-(trifluoromethylthio)benzonitrile, have been examined for their degradation pathways and impacts. The microbial degradation of benzonitrile herbicides, which share structural similarities with the compound , provides insights into degradation rates, accumulation of persistent metabolites, and the diversity of degrader organisms. This research is crucial for understanding the environmental fate of such compounds and developing strategies for mitigating their potential adverse effects on ecosystems (Holtze, Sørensen, Sørensen, & Aamand, 2008).
Moreover, 2-Bromo-6-(trifluoromethylthio)benzonitrile and related compounds have been explored for their applications in the synthesis of high-performance materials, such as in the development of novel electrolyte additives for lithium-ion batteries. These studies aim to enhance the stability, capacity retention, and overall performance of batteries at high voltages, highlighting the compound's potential contribution to advancing energy storage technologies (Huang, Xing, Wang, Xu, Li, Xie, & Xia, 2014).
Safety and Hazards
properties
IUPAC Name |
2-bromo-6-(trifluoromethylsulfanyl)benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrF3NS/c9-6-2-1-3-7(5(6)4-13)14-8(10,11)12/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPVPKZKZISEIIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C#N)SC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrF3NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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